molecular formula C15H22F3N3O B10903791 1-(2,6-dimethylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

1-(2,6-dimethylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10903791
M. Wt: 317.35 g/mol
InChI Key: PHKQYMXUJWJNNT-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a synthetic organic compound. It features a piperidine ring substituted with dimethyl groups, a pyrazole ring with a trifluoromethyl group, and a propanone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized and substituted with dimethyl groups.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, incorporating the trifluoromethyl group.

    Coupling Reaction: The piperidine and pyrazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-BUTANONE
  • **1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Uniqueness

1-(2,6-DIMETHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H22F3N3O

Molecular Weight

317.35 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C15H22F3N3O/c1-9-6-5-7-10(2)20(9)14(22)12(4)21-11(3)8-13(19-21)15(16,17)18/h8-10,12H,5-7H2,1-4H3

InChI Key

PHKQYMXUJWJNNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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